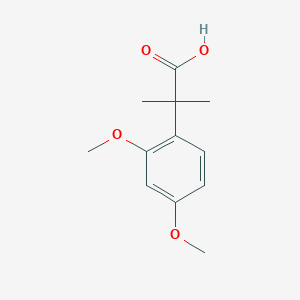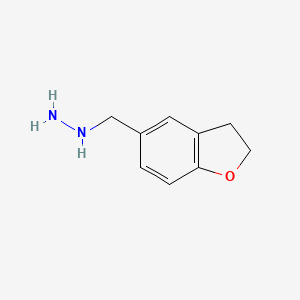
((2,3-Dihydrobenzofuran-5-yl)methyl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((2,3-Dihydrobenzofuran-5-yl)methyl)hydrazine is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ((2,3-Dihydrobenzofuran-5-yl)methyl)hydrazine typically involves the reaction of 2,3-dihydrobenzofuran with hydrazine derivatives. One common method includes the use of tert-butyl 2-((2,3-dihydrobenzofuran-5-yl)methyl)hydrazinecarboxylate as an intermediate . The reaction conditions often involve the use of solvents like methanol or ethanol and may require catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been explored to enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
((2,3-Dihydrobenzofuran-5-yl)methyl)hydrazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ((2,3-Dihydrobenzofuran-5-yl)methyl)hydrazine is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound has been studied for its potential anti-tumor and antibacterial properties. It has shown promise in inhibiting the growth of certain cancer cell lines and bacterial strains .
Medicine
In medicine, this compound is being explored for its potential therapeutic applications. Its anti-tumor and antibacterial properties make it a candidate for drug development aimed at treating cancer and bacterial infections .
Industry
In the industrial sector, this compound is used in the synthesis of various chemical products. Its unique properties make it valuable in the production of pharmaceuticals and other chemical intermediates .
Wirkmechanismus
The mechanism of action of ((2,3-Dihydrobenzofuran-5-yl)methyl)hydrazine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting key enzymes and proteins involved in cell growth and proliferation. This inhibition can lead to the suppression of tumor growth and bacterial replication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 3-(2,3-dihydrobenzofuran-5-yl)-2-propenoate: This compound shares a similar benzofuran core and has been studied for its biological activities.
(E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(aryl)prop-2-en-1-one: Another benzofuran derivative with potential therapeutic applications.
Uniqueness
((2,3-Dihydrobenzofuran-5-yl)methyl)hydrazine stands out due to its unique hydrazine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications and potential therapeutic uses .
Eigenschaften
Molekularformel |
C9H12N2O |
|---|---|
Molekulargewicht |
164.20 g/mol |
IUPAC-Name |
2,3-dihydro-1-benzofuran-5-ylmethylhydrazine |
InChI |
InChI=1S/C9H12N2O/c10-11-6-7-1-2-9-8(5-7)3-4-12-9/h1-2,5,11H,3-4,6,10H2 |
InChI-Schlüssel |
BUASGXQDKFDJIT-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=C1C=C(C=C2)CNN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



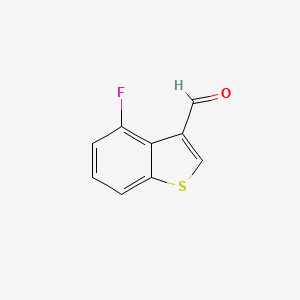


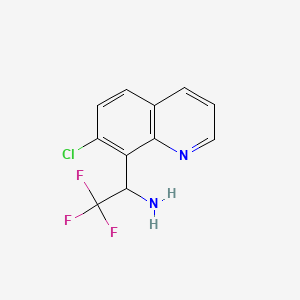
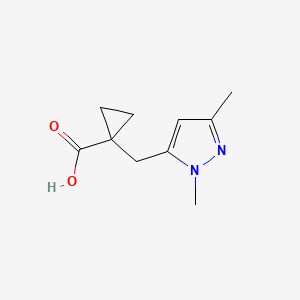

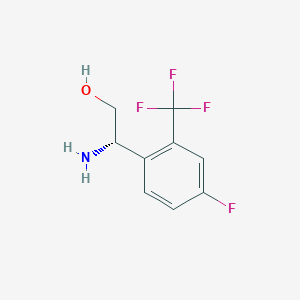

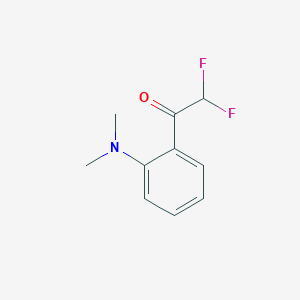
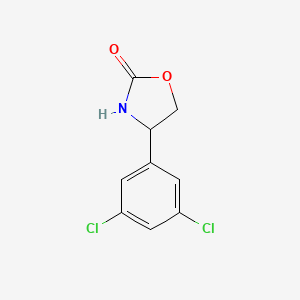
![3-Amino-3-[4-(propan-2-yloxy)phenyl]propan-1-ol](/img/structure/B13600828.png)
